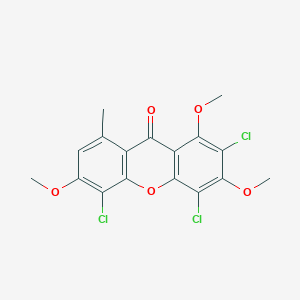
1,3,6-tri-O-methylarthothelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-tri-O-methylarthothelin is a member of xanthones.
Scientific Research Applications
Synthesis and Occurrence in Lichens
1,3,6-tri-O-methylarthothelin is a compound that has been identified and synthesized in the context of studying various lichens. This compound co-occurs with other substances like norstictic acid, connorstictic acid, atranorin, and trichlorolichexanthone in certain lichen species. These studies primarily focus on the chemical composition and synthesis pathways of compounds found in lichens, contributing to the broader understanding of lichen chemistry (Elix & Bennett, 1990).
Structure and Synthesis in Other Compounds
Research on this compound also involves its relation to other structurally similar compounds. For instance, its structure is closely related to that of isoarthothelin, another compound synthesized and studied in lichens. Understanding these relationships aids in the development of synthetic pathways for these compounds and contributes to the knowledge of lichen-derived xanthones (Elix, Jiang, & Portelli, 1990).
Relevance in Pharmacology
While there is no direct mention of this compound in pharmacological contexts in the provided studies, similar compounds have been investigated for their potential therapeutic applications. For example, endothelin receptor antagonists are being explored for treating various diseases, including hypertension and cancer. These studies don't directly involve this compound but highlight the importance of studying similar compounds for potential therapeutic uses (Khadtare, Stephani, & Korlipara, 2017).
properties
Molecular Formula |
C17H13Cl3O5 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2,4,5-trichloro-1,3,6-trimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C17H13Cl3O5/c1-6-5-7(22-2)10(18)15-8(6)13(21)9-14(23-3)11(19)17(24-4)12(20)16(9)25-15/h5H,1-4H3 |
InChI Key |
WIWXESWGHSIZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C(=C3OC)Cl)OC)Cl)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)


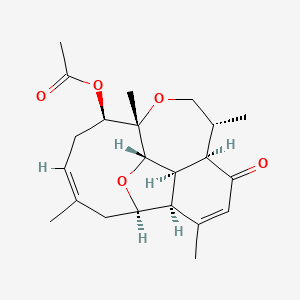
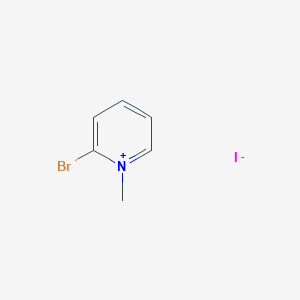
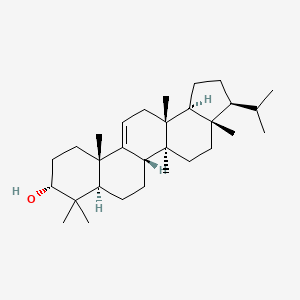

![5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B1253819.png)
![(2S)-2-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-[(1S)-1-[(2S,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253821.png)

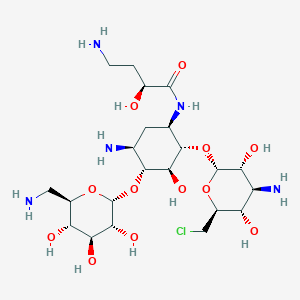
![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)
![beta-D-Glucopyranoside, (3beta,6alpha,16beta,24R)-3-[(2,3-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B1253827.png)
